![molecular formula C26H28N4O4 B2361668 N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2,3-dimethylphenyl)urea CAS No. 1226449-45-1](/img/structure/B2361668.png)
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2,3-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole derivatives are a class of compounds that have a wide range of biological activities. They are known to exhibit significant hypoglycemic effects and are used in the therapy of type-2 diabetes . They are also used as allosteric activators of human glucokinase .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position . The reaction is usually carried out using an oxidation agent in a mixture of solvents under mild conditions .Molecular Structure Analysis
Benzimidazole derivatives are planar molecules. The benzimidazole core of these molecules is planar and the molecules are stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis
Benzimidazole derivatives are known to be strong electron donor molecules . They can be used for n-type doping and show conductivity .Physical And Chemical Properties Analysis
Benzimidazole is a white crystal . The physical and chemical properties of a specific benzimidazole derivative would depend on the substituents attached to the benzimidazole core.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing the imidazole ring, such as benzimidazole derivatives, have been reported to exhibit a broad range of antimicrobial activities. This includes antibacterial, antifungal, and antiprotozoal effects. The presence of the imidazole ring can interfere with the biosynthesis of nucleic acids and proteins in microorganisms, making it a potent component in the development of new antimicrobial agents .
Anticancer Properties
Benzimidazole derivatives have shown promise in anticancer research due to their ability to interact with DNA and disrupt cell division. They can act as inhibitors of various enzymes that are crucial for cancer cell proliferation, such as topoisomerases and kinases. This makes them valuable leads in the design of novel anticancer drugs .
Antidiabetic Activity
The benzimidazole nucleus is a key feature in molecules designed to activate glucokinase, an enzyme involved in glucose metabolism. Allosteric activators of glucokinase have significant hypoglycemic effects and are being explored for the treatment of type-2 diabetes. Compounds with this structure could serve as a starting point for developing new antidiabetic medications .
Antioxidant Potential
Benzimidazole derivatives have demonstrated antioxidant potential by scavenging free radicals and protecting cells from oxidative stress. This activity is beneficial in preventing oxidative damage to biomolecules and is relevant in the context of diseases where oxidative stress plays a role .
Direcciones Futuras
Benzimidazole derivatives are a focus of research due to their wide range of biological activities. Scientists are aiming at designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level . These compounds could potentially be used as single drugs with improved safety .
Propiedades
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-4-34-20-6-7-22-21(14-20)25(18(15-27)16-28-22)30-11-9-17(10-12-30)26(31)29-19-5-8-23(32-2)24(13-19)33-3/h5-8,13-14,16-17H,4,9-12H2,1-3H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAKQNNQUGCHEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2361585.png)
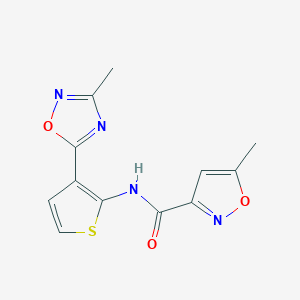
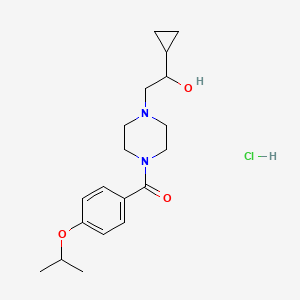
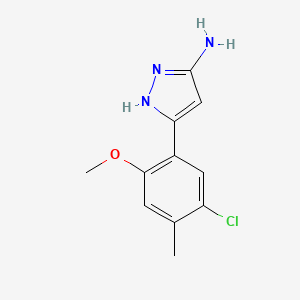


![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2361594.png)
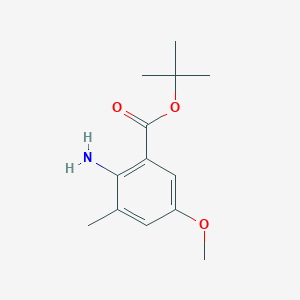
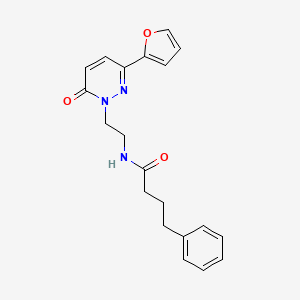

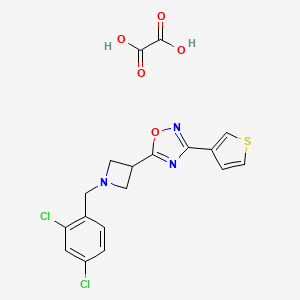
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2361606.png)
